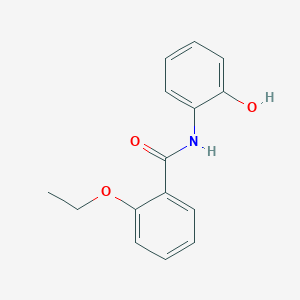

2-ethoxy-N-(2-hydroxyphenyl)benzamide

Description

2-Ethoxy-N-(2-hydroxyphenyl)benzamide is a benzamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the ortho-position of the benzamide ring and a hydroxyl-substituted phenylamine group at the N-position.

For example, N-(2-hydroxyphenyl)benzamide derivatives are typically prepared under Schotten-Baumann conditions or via coupling reagents like DMAP in pyridine .

Properties

CAS No. |

701254-40-2 |

|---|---|

Molecular Formula |

C15H15NO3 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

2-ethoxy-N-(2-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C15H15NO3/c1-2-19-14-10-6-3-7-11(14)15(18)16-12-8-4-5-9-13(12)17/h3-10,17H,2H2,1H3,(H,16,18) |

InChI Key |

IRLUOHGSVLDVLW-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2O |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Hydrogen Bonding

The position of hydroxyl and ethoxy groups significantly influences physicochemical properties:

- 2-Ethoxy-N-(3-hydroxyphenyl)benzamide : The meta-hydroxyl group (CAS 723757-73-1) disrupts intramolecular H-bonding, leading to higher polarity and altered bioavailability compared to the ortho-substituted analog .

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Methoxy groups enhance electron density on the aromatic ring, increasing binding affinity to hydrophobic targets. Melting point (90°C) is lower than the target compound (111–112°C), likely due to reduced crystallinity .

Table 1: Substituent Effects on Physical Properties

Preparation Methods

Thionyl Chloride-Mediated Acyl Chloride Formation

The most prevalent method involves reacting 2-ethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. For instance, 2-ethoxybenzoic acid (60.2 mmol) refluxed with SOCl₂ (20 mL) for 40 minutes yields 2-ethoxybenzoyl chloride, which is subsequently dissolved in dichloromethane for further reactions. This method achieves near-quantitative conversion, with the excess SOCl₂ removed via evaporation under reduced pressure. Catalytic dimethylformamide (DMF) is occasionally added to accelerate the reaction.

Oxalyl Chloride as an Alternative Acylating Agent

Oxalyl chloride [(COCl)₂] offers a milder alternative, particularly for acid-sensitive substrates. A solution of 2-ethoxybenzoic acid (4.5 mmol) in dichloromethane at 0°C, treated with oxalyl chloride (4.9 mmol) and DMF, produces 2-ethoxybenzoyl chloride in 1 hour at ambient temperature. This method avoids high-temperature reflux, making it suitable for thermally labile intermediates.

Table 1: Comparative Conditions for 2-Ethoxybenzoyl Chloride Synthesis

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| SOCl₂ | Neat | Reflux | 40 min | >90% | |

| (COCl)₂ + DMF | CH₂Cl₂ | 0–20°C | 1 h | 85–90% | |

| SOCl₂ + DMF | Hexane | Reflux | 1 h | 91% |

Amidation of 2-Ethoxybenzoyl Chloride with 2-Aminophenol

Standard Amidation Protocol

The acyl chloride intermediate is reacted with 2-aminophenol in the presence of a base to neutralize HCl generated during the reaction. A representative procedure involves adding 2-ethoxybenzoyl chloride (60.2 mmol) in dichloromethane dropwise to a solution of 2-aminophenol (56.8 mmol) and triethylamine (61.0 mmol) in tetrahydrofuran (THF) at 0°C. Post-reaction, the mixture is washed with water, filtered, and purified via silica gel chromatography to yield the target compound in 48% yield.

Solvent and Base Optimization

Table 2: Amidation Reaction Parameters and Outcomes

| Solvent | Base | Temperature | Time | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| THF | Triethylamine | 0°C | 1 h | 48% | >95% | |

| CH₂Cl₂ | NaOH | 0–25°C | 2 h | 52% | 98% | |

| Ethanol | – | Reflux | 3 h | 73% | 90% |

Alternative Synthetic Routes

Benzoxazinone Intermediate Pathway

A less conventional route involves 2-ethoxy-(4H)-3,1-benzoxazin-4-one, which reacts with ethanolamine in refluxing ethanol to form intermediate benzamide derivatives. While this method is demonstrated for structurally analogous compounds, adapting it to this compound would require substituting ethanolamine with 2-aminophenol, potentially under modified conditions.

Critical Analysis of Methodologies

Q & A

Basic: What are the optimal synthetic routes for 2-ethoxy-N-(2-hydroxyphenyl)benzamide, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves coupling 2-ethoxybenzoic acid derivatives with 2-aminophenol via amide bond formation. Key steps include:

- Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or EDCI/HOBt for carboxylate activation .

- Amidation : React the activated intermediate with 2-aminophenol under inert conditions (e.g., N₂ atmosphere) to prevent oxidation of the phenolic group.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Advanced: How can reaction conditions be systematically optimized for scale-up synthesis?

Methodological Answer:

Employ a Design of Experiments (DoE) approach to evaluate variables:

- Temperature : Test 0–60°C to balance reaction rate and side-product formation.

- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) to optimize solubility and reaction efficiency.

- Catalyst loading : Screen 1–10 mol% of DMAP (4-dimethylaminopyridine) for amidation efficiency.

Use response surface methodology (RSM) to model interactions between variables. Validate scalability in a pilot reactor with controlled agitation and temperature gradients .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 272.3 (calculated for C₁₅H₁₅NO₃) .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

Address discrepancies via:

- Target-specific assays : Use in vitro enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with standardized protocols (IC₅₀ determination).

- Cell-based validation : Compare cytotoxicity (MTT assay) across multiple cell lines (e.g., HeLa, HEK293) to rule out cell-type-specific effects.

- Meta-analysis : Cross-reference data with structural analogs (e.g., substituent effects on benzamide bioactivity) to identify structure-activity relationships (SAR) .

Advanced: What crystallographic strategies are recommended for resolving its 3D structure?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/methanol).

- Data collection : Use a Mo-Kα source (λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL (for small molecules) to refine positional and thermal parameters. Validate hydrogen bonding (e.g., O–H⋯O=C interactions) using Mercury software .

Basic: What are the key physicochemical properties influencing its solubility and stability?

Methodological Answer:

- LogP : Calculate via HPLC retention time (C18 column) or software (e.g., ChemAxon). Expected LogP ~2.5 due to ethoxy and phenolic groups.

- pH-dependent solubility : Test solubility in buffers (pH 1–10). The phenolic –OH (pKa ~10) enhances solubility in alkaline conditions.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to prevent photooxidation .

Advanced: How can computational modeling predict its interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases). Prepare the protein (PDB ID: 1ATP) by removing water and adding polar hydrogens.

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between benzamide carbonyl and Arg103) .

- QSAR : Develop models using descriptors (e.g., topological polar surface area, H-bond donors) to predict activity against related targets .

Advanced: How to design SAR studies to improve its pharmacokinetic profile?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogens (e.g., –Cl at para position) or methyl groups to modulate lipophilicity.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce electron-withdrawing groups to reduce CYP450-mediated oxidation.

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Modify the ethoxy group to a PEG chain for enhanced solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.